molecular formula C13H21NO B8667315 6-[Methyl(phenyl)amino]hexan-1-OL CAS No. 120654-36-6

6-[Methyl(phenyl)amino]hexan-1-OL

Cat. No.: B8667315
CAS No.: 120654-36-6
M. Wt: 207.31 g/mol
InChI Key: QQRKDMWHENTUGY-UHFFFAOYSA-N
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Description

6-[Methyl(phenyl)amino]hexan-1-OL is a hexanol derivative featuring a methyl(phenyl)amino substituent at the 6-position of the carbon chain. Its structure combines a hydrophobic phenyl group and a polar hydroxyl group, making it a versatile candidate for pharmaceutical and materials science applications. The methyl(phenyl)amino group may enhance biological activity by enabling interactions with protein targets, as seen in antiviral 6-(aminooxy)hexan-1-ol .

Properties

CAS No.

120654-36-6

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

6-(N-methylanilino)hexan-1-ol

InChI

InChI=1S/C13H21NO/c1-14(11-7-2-3-8-12-15)13-9-5-4-6-10-13/h4-6,9-10,15H,2-3,7-8,11-12H2,1H3

InChI Key

QQRKDMWHENTUGY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Synthesis Yield (%) Key Applications References
6-[Methyl(phenyl)amino]hexan-1-OL N/A C₁₃H₂₁NO 207.32 Methyl(phenyl)amino N/A Pharmaceuticals (hypothesized) N/A
6-Phenylhexan-1-ol 2430-16-2 C₁₂H₁₈O 178.28 Phenyl N/A Organic synthesis, surfactants
6-Aminohexan-1-ol N/A C₆H₁₅NO 117.19 Amino N/A Biochemical intermediates
6-(Triphenylstannyl)hexan-1-ol N/A C₂₄H₂₈OSn 435.22 Triphenylstannyl N/A Anticancer nanotherapeutics
6-(Aminooxy)hexan-1-ol N/A C₆H₁₅NO₂ 133.19 Aminooxy N/A SARS-CoV-2 RBD inhibition
6-(Ethyl(4-vinylphenyl)amino)hexyl Acetate N/A C₁₈H₂₇NO₂ 289.41 Ethyl(4-vinylphenyl)amino N/A Chromophore synthesis

Structural and Functional Insights

Substituent Effects on Hydrophobicity: The phenyl group in 6-phenylhexan-1-ol increases hydrophobicity, making it suitable for lipid bilayer studies or surfactant applications . In contrast, the amino group in 6-aminohexan-1-ol enhances water solubility, favoring biochemical applications .

Synthetic Feasibility :

  • Trityl-protected imidazole derivatives (e.g., 6-(1-trityl-1H-imidazol-4-yl)hexan-1-ol) achieve yields up to 94%, indicating robust methods for bulky substituents .
  • Acetamide derivatives (e.g., compound 13a in ) show lower yields (67%), likely due to steric hindrance during coupling reactions .

Biological Activity: Anticancer: 6-(Triphenylstannyl)hexan-1-ol grafted onto mesoporous silica (SBA-15) exhibits potent cytotoxicity against melanoma cells, attributed to the organotin moiety . Antiviral: 6-(Aminooxy)hexan-1-ol disrupts SARS-CoV-2 spike protein phase separation, highlighting the role of polar substituents in viral inhibition .

Material Science Applications: Azobenzene-containing derivatives (e.g., AzoOLS in ) enable photo-responsive microsphere fabrication, suggesting that aryl-aminohexanols could advance smart material design .

Key Research Findings

  • Substituent Reactivity: Ethyl(4-vinylphenyl)amino groups (e.g., compound 2c in ) allow further functionalization via vinyl group polymerization, critical for chromophore development .
  • Toxicity Considerations: Triphenylstannyl derivatives require careful handling due to organotin toxicity, limiting in vivo use without nanocarriers .
  • Solubility Trade-offs: While phenyl groups improve membrane permeability (e.g., 6-phenylhexan-1-ol), they may reduce bioavailability in aqueous environments compared to amino derivatives .

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